

# Application Notes and Protocols for Tylosin Extraction from Animal Feed

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## Compound of Interest

Compound Name: Tylosin

Cat. No.: B073158

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## Introduction

**Tylosin** is a macrolide antibiotic frequently used in veterinary medicine to treat infections and as a growth promoter in livestock.[1][2] Its presence in animal feed is regulated to ensure animal and human safety.[1] Consequently, accurate and reliable methods for the extraction and quantification of **Tylosin** from complex feed matrices are crucial for regulatory compliance and research purposes.

This document provides detailed protocols for the extraction of **Tylosin** from animal feed, focusing on methods that combine solvent extraction with solid-phase extraction (SPE) for sample cleanup. These methods are suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[1][3]

## Summary of Quantitative Data

The following table summarizes the performance of different **Tylosin** extraction and analysis methods from various studies. This allows for a quick comparison of their efficacy.

Parameter	Method 1	Method 2
Extraction Solvent	Methanol	Acidified Methanol:Water (70:30, v/v) with 0.2% formic acid
Cleanup	C18 Solid-Phase Extraction (SPE)	Oasis HLB SPE Cartridge
Analytical Technique	HPLC-UV	LC-MS/MS
Average Recovery	94.9% - 111.0%	78.9% - 108.3%
Limit of Detection (LOD)	2.16 g/ton (equivalent to 2.38 mg/kg)	0.035 mg/kg
Limit of Quantification (LOQ)	7.20 g/ton (equivalent to 7.94 mg/kg)	0.05 mg/kg
Relative Standard Deviation (RSD)	≤ 7.85%	< 10%

## Experimental Protocols

Two primary methods for **Tylosin** extraction from animal feed are detailed below. Method A employs a simple methanol extraction followed by C18 SPE cleanup, suitable for HPLC-UV analysis. Method B utilizes an acidified methanol-water extraction with an Oasis HLB SPE cleanup, which is optimized for highly sensitive LC-MS/MS analysis.

### Method A: Methanol Extraction with C18 SPE Cleanup for HPLC-UV Analysis

This protocol is adapted from a method developed for the determination of **Tylosin** in feeds by liquid chromatography with solid-phase extraction.

#### 1. Sample Preparation and Extraction:

- Weigh 35-50 g of a representative, homogenized animal feed sample into a suitable flask. The exact weight can be adjusted based on the expected **Tylosin** concentration.

- Add 75 mL of methanol to the flask.
- Shake the flask on a wrist-action shaker for 30 minutes to extract the **Tylosin**.
- Allow the particulate matter to settle for a few minutes.
- Transfer an aliquot of the supernatant to a new tube. The volume of the aliquot will depend on the expected concentration.
- Concentrate the extract to near dryness under a stream of nitrogen at 30°C.
- Reconstitute the residue in 20 mL of 100mM potassium phosphate buffer (pH 8.0) and sonicate for 5 minutes.

## 2. Solid-Phase Extraction (SPE) Cleanup:

- Condition a C18 SPE cartridge (e.g., Phenomenex Strata C18-E) by passing 3 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.
- Load the reconstituted sample extract onto the conditioned SPE cartridge.
- Wash the cartridge with 3 mL of water to remove interfering substances.
- Dry the cartridge under a vacuum to remove excess water.
- Elute the **Tylosin** from the cartridge with 2 mL of an acetonitrile:water mixture (1:1, v/v).
- The eluate is now ready for analysis by HPLC-UV at 285 nm.

## Method B: Acidified Methanol-Water Extraction with Oasis HLB SPE Cleanup for LC-MS/MS Analysis

This protocol is based on a validated method for the identification and quantification of **Tylosin** in animal feed by LC-MS.

### 1. Sample Preparation and Extraction:

- Weigh 5 g of a homogenized animal feed sample into a 50 mL volumetric flask.

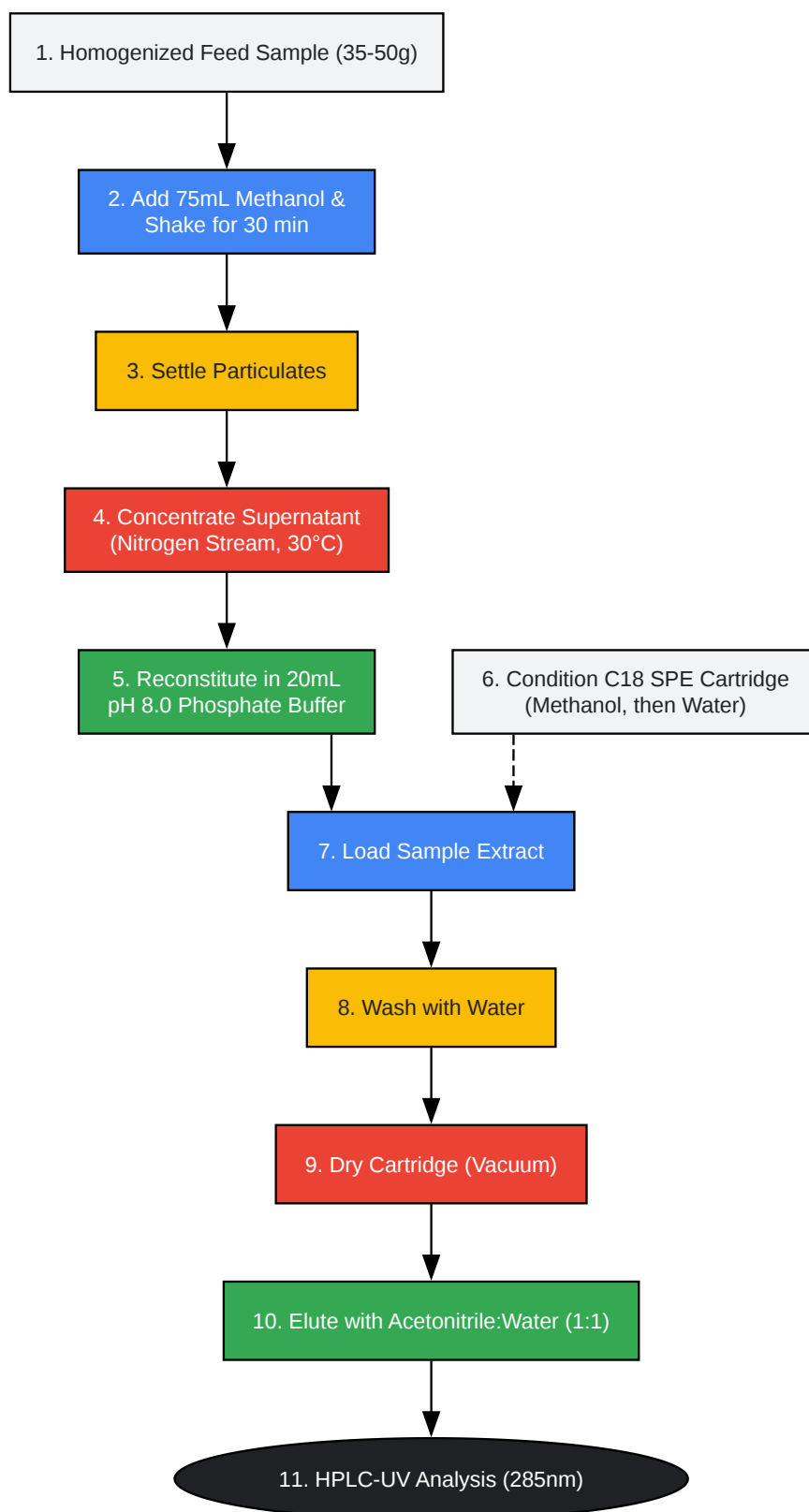
- Add 20 mL of the extraction solvent (methanol:water, 70:30, v/v, with 0.2% formic acid).
- Shake the sample on a horizontal shaker for 30 minutes.
- Centrifuge the sample for 10 minutes at 4,000 x g.
- Take 3 mL of the supernatant and dilute it with 27 mL of water.
- Add 5 mL of n-hexane, shake for 5 minutes, and centrifuge again for 10 minutes at 4,000 x g at 10°C to remove lipids.

## 2. Solid-Phase Extraction (SPE) Cleanup:

- Precondition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 5 mL of water.
- Load the aqueous phase (lower layer) from the previous step onto the cartridge.
- Rinse the cartridge with 3 mL of water.
- Dry the cartridge under a vacuum.
- Elute the **Tylosin** with 2 mL of an acetonitrile:water mixture (1:1, v/v).
- The collected eluate is ready for LC-MS/MS analysis.

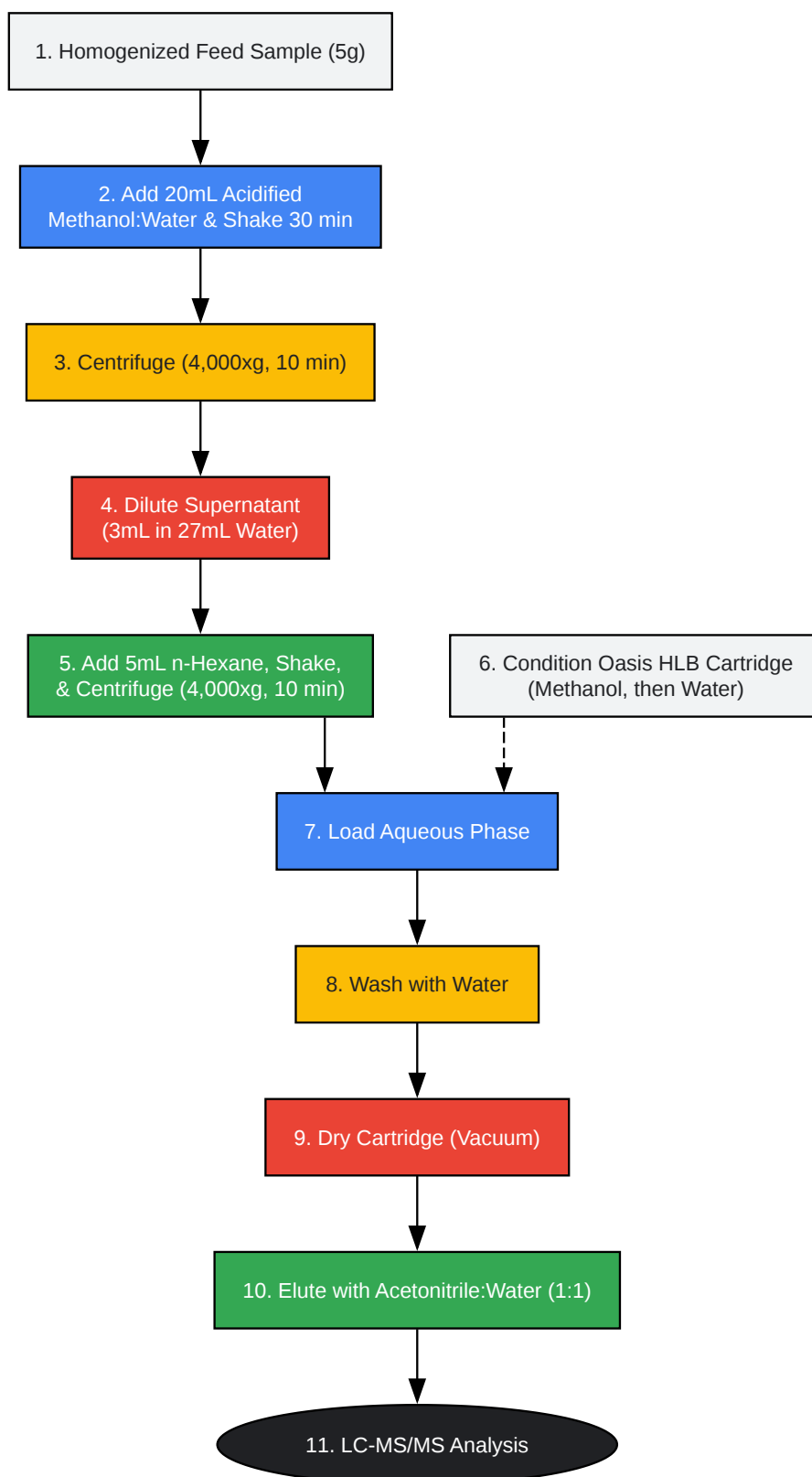
## Visualizations

The following diagrams illustrate the experimental workflows for the described **Tylosin** extraction protocols.



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Caption: Workflow for **Tylosin** Extraction using Method A.



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Caption: Workflow for **Tylosin** Extraction using Method B.

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